

Physical and chemical properties of 2-Hydroxypyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 2-Hydroxypyrimidine-5-carboxylic acid

Cat. No.: B1311232

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An In-depth Technical Guide to 2-Hydroxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Hydroxypyrimidine-5-carboxylic acid** (CAS No: 38324-83-3). It is an important heterocyclic building block in medicinal chemistry and organic synthesis. This document details its structural characteristics, including the critical keto-enol tautomerism, physicochemical properties, and predicted spectral data. Furthermore, a representative synthesis protocol is provided, along with visualizations of the chemical structures, synthetic workflow, and a conceptual diagram of its potential application as an enzyme inhibitor. The information is curated to support researchers in its application for drug discovery and development.

Chemical Structure and Identity

2-Hydroxypyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position and a hydroxyl group at the 2-position.^[1] However, it predominantly exists in its more stable keto tautomeric form, 2-oxo-1,2-dihydropyrimidine-5-

carboxylic acid.[2][3][4] This keto-enol tautomerism is a crucial aspect of its chemistry, influencing its reactivity, hydrogen bonding capabilities, and interactions with biological targets.[5][6][7] The equilibrium generally favors the keto form due to the thermodynamic stability of the amide group within the pyrimidine ring.[8]

Caption: Keto-Enol Tautomerism of the title compound.

Physicochemical Properties

The compound is typically a white to light yellow crystalline powder.[4] It is soluble in water, as well as acidic and alkaline solutions.[4] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	38324-83-3	[4]
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[4][9]
Molecular Weight	140.10 g/mol	[9]
IUPAC Name	2-oxo-1,2-dihydropyrimidine-5-carboxylic acid	[3]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	>200 °C (decomposes)	[4]
Solubility	Soluble in water, acid, and alkali	[4]
pKa (Predicted)	5.17 ± 0.20	
Density (Predicted)	1.63 ± 0.1 g/cm ³	[4]

Spectral Data (Predicted)

While experimental spectra are not readily available in the literature, the expected spectral characteristics can be predicted based on the functional groups present.

Spectral Data Type	Predicted Characteristics
^1H NMR	Signals corresponding to the two pyrimidine ring protons and exchangeable protons from the carboxylic acid and N-H groups.
^{13}C NMR	Resonances for the carbonyl carbon of the carboxylic acid, the keto-group carbon, and the three distinct sp^2 carbons of the pyrimidine ring.
IR Spectroscopy	A very broad O-H stretch from the carboxylic acid dimer (approx. $3300\text{-}2500\text{ cm}^{-1}$). ^[10] A strong C=O stretch from the carboxylic acid (approx. $1760\text{-}1690\text{ cm}^{-1}$). ^[10] A C=O stretch from the pyrimidine keto group. A C-O stretch ($1320\text{-}1210\text{ cm}^{-1}$). ^[10]
Mass Spec (ESI)	Predicted $[\text{M}+\text{H}]^+ = 141.02947$, Predicted $[\text{M}-\text{H}]^- = 139.01491$. ^[3]

Synthesis and Experimental Protocols

Several synthetic routes are possible for **2-Hydroxypyrimidine-5-carboxylic acid**. A common and effective method involves the hydrolysis of its corresponding ethyl ester, ethyl 2-hydroxypyrimidine-5-carboxylate.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the base-catalyzed hydrolysis of ethyl 2-hydroxypyrimidine-5-carboxylate.

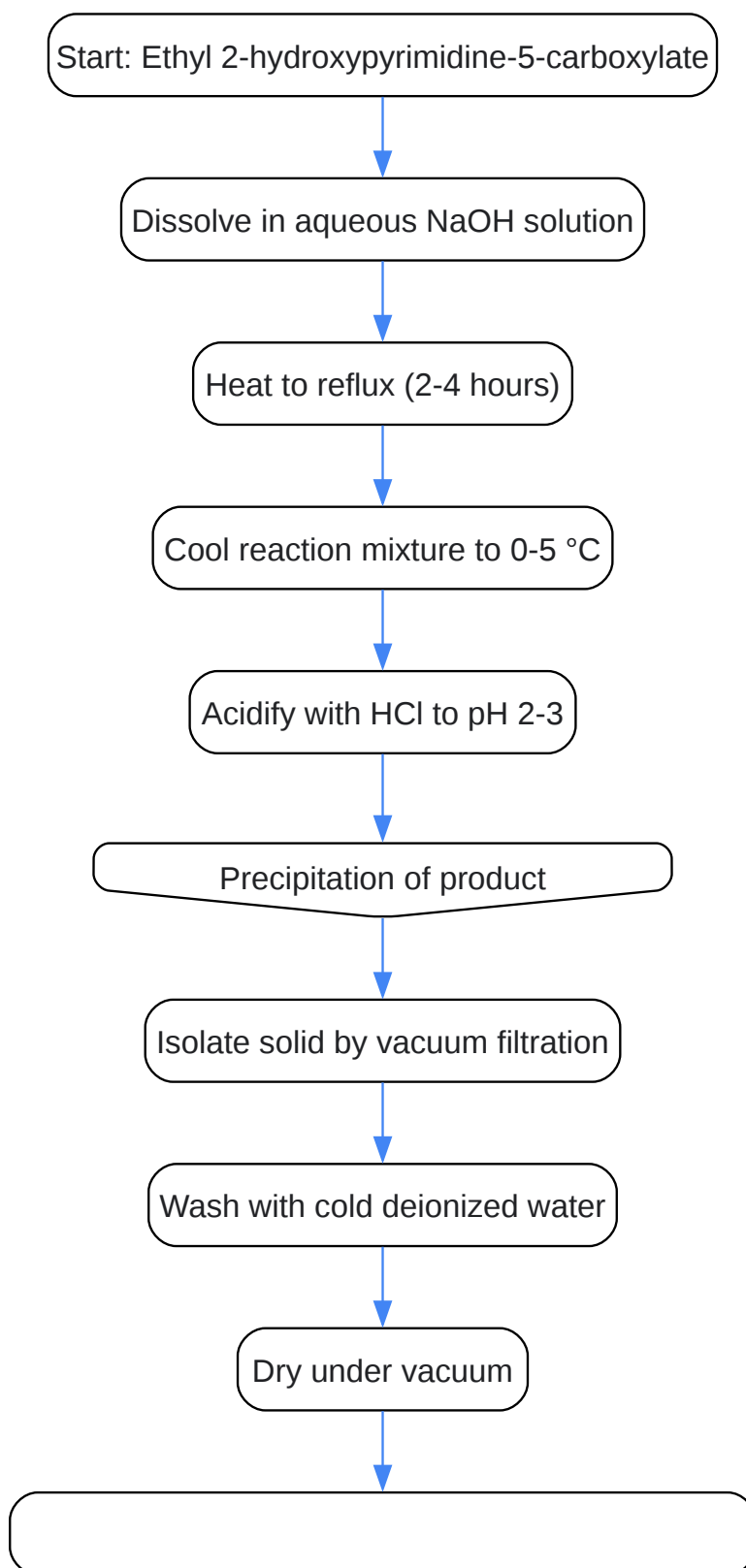
Materials:

- Ethyl 2-hydroxypyrimidine-5-carboxylate
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Deionized water
- Ethanol (optional, as co-solvent)

- Hydrochloric acid (HCl), concentrated or 2M solution
- pH indicator paper or pH meter
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel)

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve ethyl 2-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (typically 2-3 molar equivalents). Ethanol may be used as a co-solvent to aid dissolution.
- **Reaction:** Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-100 °C) with continuous stirring.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed. This typically takes 2-4 hours.
- **Cooling:** Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath.
- **Acidification:** While stirring the cooled solution, slowly add hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2-3.^[11] The target product, being less soluble in acidic water, will precipitate out as a solid.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold deionized water to remove any inorganic salts.
- **Drying:** Dry the purified product in a vacuum oven to yield **2-Hydroxypyrimidine-5-carboxylic acid**.



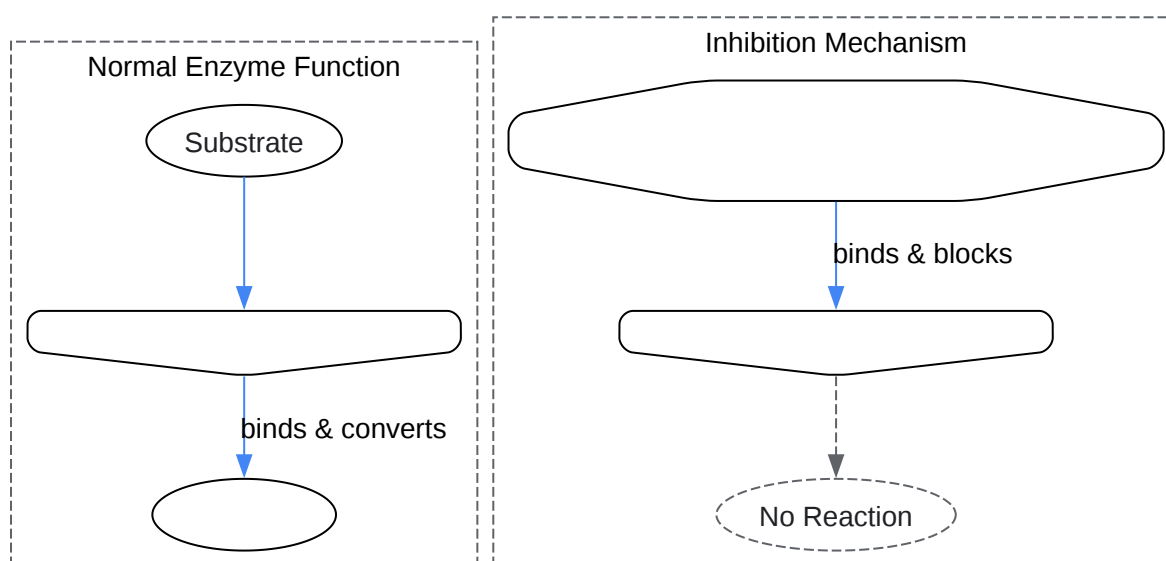
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Caption: Workflow for synthesis via ester hydrolysis.

Potential Applications in Drug Development

While **2-Hydroxypyrimidine-5-carboxylic acid** itself is not a marketed drug, its core structure is of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.^[1]

Structurally related dihydroxypyrimidine (DHP) carboxylic acids have been identified as potent inhibitors of viral enzymes, such as the endonuclease domain of human cytomegalovirus (HCMV) pUL89. These compounds act as metal-chelating inhibitors at the enzyme's active site, preventing its function and thus viral replication. This suggests that **2-Hydroxypyrimidine-5-carboxylic acid** could serve as a valuable scaffold or starting material for the development of novel antiviral agents or other enzyme inhibitors.



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Caption: Conceptual model of competitive enzyme inhibition.

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